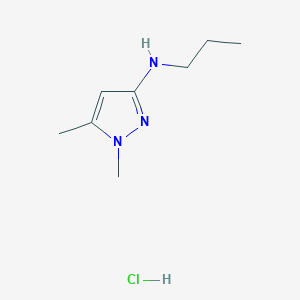

1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride

Description

1,5-Dimethyl-N-propylpyrazol-3-amine; hydrochloride is a pyrazole derivative characterized by a pyrazole ring substituted with methyl groups at positions 1 and 5, an N-propylamine group at position 3, and a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations .

Properties

Molecular Formula |

C8H16ClN3 |

|---|---|

Molecular Weight |

189.68 g/mol |

IUPAC Name |

1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C8H15N3.ClH/c1-4-5-9-8-6-7(2)11(3)10-8;/h6H,4-5H2,1-3H3,(H,9,10);1H |

InChI Key |

FPMYXCRZKWNVBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NN(C(=C1)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate and Methylhydrazine

Ethyl acetoacetate reacts with methylhydrazine under acidic or basic conditions to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid ethyl ester as an intermediate. Key parameters include:

Regioselectivity Control

Regioselective formation of the 1,5-dimethyl isomer is critical. Studies demonstrate that using methylhydrazine hydrochloride instead of free methylhydrazine favors 1,5-substitution due to reduced steric hindrance and enhanced nucleophilicity at the terminal nitrogen.

Introduction of the Propylamine Group

The propylamine moiety is introduced at position 3 of the pyrazole ring via alkylation or reductive amination .

Alkylation with Propyl Halides

1,5-Dimethylpyrazole-3-amine is treated with 1-bromopropane in the presence of a base (e.g., K₂CO₃) to form the N-propyl derivative.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Reaction Time : 5–12 hours at 80–100°C.

-

Yield : 70–85% after column chromatography.

Reductive Amination

An alternative method employs propionaldehyde and a reducing agent (e.g., NaBH₃CN) to form the amine bond. This method avoids harsh alkylation conditions but requires precise pH control (pH 6–7).

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using HCl gas or concentrated hydrochloric acid in a polar solvent.

-

Solvent : Ethanol, isopropanol, or THF.

-

Conditions : Room temperature, with stirring until precipitation completes.

-

Purity : >98% after recrystallization from ethanol/water mixtures.

Optimization and Scalability

Reaction Monitoring

Analytical techniques ensure quality:

Industrial Adaptations

-

Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

-

Solvent Recycling : Toluene and THF are recovered via distillation, lowering costs.

Comparative Analysis of Synthetic Routes

Challenges and Solutions

Byproduct Formation

Purification Difficulties

-

Issue : Separation of N-propylamine derivatives from unreacted precursors.

-

Solution : Gradient elution chromatography (hexane/ethyl acetate 4:1 to 1:1).

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrazolone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of pyrazolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include pyrazolone derivatives, pyrazolidine derivatives, and various substituted pyrazoles. These products have diverse applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s core pyrazole structure distinguishes it from other heterocycles (e.g., pyrazolo[1,5-a]pyrimidines in ), but its substituents define its uniqueness:

- 5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl) derivatives (): Feature chloro, cyano, and aryl groups, increasing molecular weight and altering electronic properties compared to the simpler propylamine substituent.

- Pir-12-5c (): A pyrazolo[1,5-a]pyrimidine with a trifluoromethylphenyl group and imidazolylpropylamine, exhibiting bulkier substituents that may affect receptor binding kinetics .

Physicochemical Properties

Key differences in solubility, melting points, and stability:

The hydrochloride salt likely improves aqueous solubility, similar to berberine hydrochloride . Chloro and cyano substituents in compounds increase melting points due to enhanced intermolecular forces .

Research Findings and Data Gaps

- Key advantages: The hydrochloride salt likely improves pharmacokinetics over non-ionic analogs.

- Limitations : Lack of explicit melting point, yield, or bioactivity data for the target compound necessitates further experimental validation.

- Future directions : Comparative studies with 1,5-dimethylpyrazole and related hydrochlorides (e.g., palmatine HCl in ) could clarify structure-activity relationships .

Biological Activity

1,5-Dimethyl-N-propylpyrazol-3-amine; hydrochloride is a compound of interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on various scientific studies.

1,5-Dimethyl-N-propylpyrazol-3-amine; hydrochloride is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H12N4.HCl |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | 1,5-Dimethyl-N-propyl-1H-pyrazol-3-amine hydrochloride |

The biological activity of 1,5-dimethyl-N-propylpyrazol-3-amine; hydrochloride is attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound has been shown to modulate the activity of certain receptors involved in inflammatory and metabolic pathways.

- Enzyme Inhibition : It exhibits inhibitory effects on enzymes that are crucial for cellular signaling and metabolic processes.

These mechanisms suggest its potential role in treating conditions related to inflammation and metabolic disorders.

Antimicrobial Activity

Research indicates that 1,5-dimethyl-N-propylpyrazol-3-amine; hydrochloride possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies utilizing various cancer cell lines have shown promising results:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The results from cytotoxicity assays indicate that:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.8 |

| A549 | 18.4 |

These values suggest that 1,5-dimethyl-N-propylpyrazol-3-amine; hydrochloride exhibits selective toxicity towards cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, including 1,5-dimethyl-N-propylpyrazol-3-amine; hydrochloride. The researchers found that modifications in the pyrazole ring significantly affected biological activity, highlighting the importance of chemical structure in therapeutic efficacy.

Furthermore, a recent investigation into the compound's potential as an anti-inflammatory agent revealed that it could inhibit pro-inflammatory cytokines in human cell lines, suggesting its utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.